2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
2-METHOXYETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a cyano group, and various substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of various substituents through nucleophilic substitution, esterification, and other organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-METHOXYETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXYETHYL 4-(4-CHLOROPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE
- 2-METHOXYETHYL N-(4-CHLOROPHENYL)CARBAMATE
Uniqueness
Compared to similar compounds, 2-METHOXYETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C27H28ClN3O4S |
---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
2-methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H28ClN3O4S/c1-4-18-9-5-8-12-22(18)31-23(32)16-36-26-20(15-29)25(19-10-6-7-11-21(19)28)24(17(2)30-26)27(33)35-14-13-34-3/h5-12,25,30H,4,13-14,16H2,1-3H3,(H,31,32) |
InChI Key |
CTGCXHLMSSVEEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCCOC)C3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
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